molecular formula C17H23N3O3S2 B2783399 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2310208-54-7

4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Cat. No.: B2783399
CAS No.: 2310208-54-7
M. Wt: 381.51
InChI Key: NEGRYTQKTUMJAF-UHFFFAOYSA-N
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Description

4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the piperidine moiety: This involves the reaction of the pyrimidine core with a piperidine derivative under basic conditions.

    Attachment of the thiophene group: This step typically involves a sulfonylation reaction using 5-ethylthiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Uniqueness

4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-3-15-4-5-17(24-15)25(21,22)20-8-6-14(7-9-20)11-23-16-10-13(2)18-12-19-16/h4-5,10,12,14H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGRYTQKTUMJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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